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molecular formula C15H12O5 B8800826 butein

butein

Cat. No. B8800826
M. Wt: 272.25 g/mol
InChI Key: AYMYWHCQALZEGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05106871

Procedure details

Then, 4.0 g of the so-obtained 2',3,4,4'-tetrakis(methoxymethoxy)chalcone was dissolved in 36 ml of a hydrochloric acid/methanol reagent, and the solution was refluxed for 10 minutes. The reaction liquid was poured into ice water, and the precipitated crystal was recovered by filtration, washed with water, dried and subjected to the column chromatography 280 g of 230-400 mesh Kieselgel, eluting solvent=hexane/ethyl acetate (1/1), 0.4 kg/cm2). Fractions of 50 ml were collected, and the 32th to 70th fractions were combined to obtain 543.2 mg (yield=22.1%) of 2',3,4,4'-tetrahydroxychalcone.
Name
2',3,4,4'-tetrakis(methoxymethoxy)chalcone
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC[O:4][C:5]1[CH:28]=[C:27]([O:29]COC)[CH:26]=[CH:25][C:6]=1[C:7](=[O:24])[CH:8]=[CH:9][C:10]1[CH:15]=[CH:14][C:13]([O:16]COC)=[C:12]([O:20]COC)[CH:11]=1>Cl.CO>[OH:4][C:5]1[CH:28]=[C:27]([OH:29])[CH:26]=[CH:25][C:6]=1[C:7](=[O:24])[CH:8]=[CH:9][C:10]1[CH:15]=[CH:14][C:13]([OH:16])=[C:12]([OH:20])[CH:11]=1 |f:1.2|

Inputs

Step One
Name
2',3,4,4'-tetrakis(methoxymethoxy)chalcone
Quantity
4 g
Type
reactant
Smiles
COCOC1=C(C(C=CC2=CC(=C(C=C2)OCOC)OCOC)=O)C=CC(=C1)OCOC
Name
Quantity
36 mL
Type
solvent
Smiles
Cl.CO
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The reaction liquid
FILTRATION
Type
FILTRATION
Details
the precipitated crystal was recovered by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
WASH
Type
WASH
Details
eluting solvent=hexane/ethyl acetate (1/1), 0.4 kg/cm2)
CUSTOM
Type
CUSTOM
Details
Fractions of 50 ml were collected

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(C=CC2=CC(=C(C=C2)O)O)=O)C=CC(=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 543.2 mg
YIELD: PERCENTYIELD 22.1%
YIELD: CALCULATEDPERCENTYIELD 22.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05106871

Procedure details

Then, 4.0 g of the so-obtained 2',3,4,4'-tetrakis(methoxymethoxy)chalcone was dissolved in 36 ml of a hydrochloric acid/methanol reagent, and the solution was refluxed for 10 minutes. The reaction liquid was poured into ice water, and the precipitated crystal was recovered by filtration, washed with water, dried and subjected to the column chromatography 280 g of 230-400 mesh Kieselgel, eluting solvent=hexane/ethyl acetate (1/1), 0.4 kg/cm2). Fractions of 50 ml were collected, and the 32th to 70th fractions were combined to obtain 543.2 mg (yield=22.1%) of 2',3,4,4'-tetrahydroxychalcone.
Name
2',3,4,4'-tetrakis(methoxymethoxy)chalcone
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC[O:4][C:5]1[CH:28]=[C:27]([O:29]COC)[CH:26]=[CH:25][C:6]=1[C:7](=[O:24])[CH:8]=[CH:9][C:10]1[CH:15]=[CH:14][C:13]([O:16]COC)=[C:12]([O:20]COC)[CH:11]=1>Cl.CO>[OH:4][C:5]1[CH:28]=[C:27]([OH:29])[CH:26]=[CH:25][C:6]=1[C:7](=[O:24])[CH:8]=[CH:9][C:10]1[CH:15]=[CH:14][C:13]([OH:16])=[C:12]([OH:20])[CH:11]=1 |f:1.2|

Inputs

Step One
Name
2',3,4,4'-tetrakis(methoxymethoxy)chalcone
Quantity
4 g
Type
reactant
Smiles
COCOC1=C(C(C=CC2=CC(=C(C=C2)OCOC)OCOC)=O)C=CC(=C1)OCOC
Name
Quantity
36 mL
Type
solvent
Smiles
Cl.CO
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The reaction liquid
FILTRATION
Type
FILTRATION
Details
the precipitated crystal was recovered by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
WASH
Type
WASH
Details
eluting solvent=hexane/ethyl acetate (1/1), 0.4 kg/cm2)
CUSTOM
Type
CUSTOM
Details
Fractions of 50 ml were collected

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(C=CC2=CC(=C(C=C2)O)O)=O)C=CC(=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 543.2 mg
YIELD: PERCENTYIELD 22.1%
YIELD: CALCULATEDPERCENTYIELD 22.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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